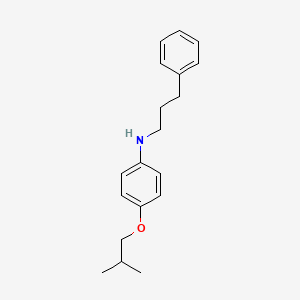
N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline
Vue d'ensemble
Description
N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline, also known as 4-Methylbenzyl-2-phenoxyethoxyaniline, is an aromatic amine that has been widely studied for its potential applications as a synthetic intermediate in organic chemistry, as well as its potential use as a drug. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
N-(N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)anilineyl)-4-(2-phenoxyethoxy)aniline has been used in a variety of scientific research applications, including as an intermediate in the synthesis of other compounds, as a fluorescent probe for the detection of amines, and as a reagent for the synthesis of heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug naproxen.
Mécanisme D'action
N-(N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)anilineyl)-4-(2-phenoxyethoxy)aniline has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are important for the regulation of inflammation and pain, and the inhibition of COX-2 by this compound has been shown to reduce inflammation and pain.
Biochemical and Physiological Effects
N-(N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)anilineyl)-4-(2-phenoxyethoxy)aniline has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has also been shown to have anticonvulsant, antidepressant, and anxiolytic effects. It has also been shown to have neuroprotective and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)anilineyl)-4-(2-phenoxyethoxy)aniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. It is also non-toxic and non-irritating, and is relatively inexpensive to obtain. However, it is important to note that this compound has a relatively short shelf-life, and should be stored in a cool, dark place to prevent degradation.
Orientations Futures
N-(N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)anilineyl)-4-(2-phenoxyethoxy)aniline has a variety of potential applications in the fields of medicinal chemistry, drug discovery, and biotechnology. Further research is needed to explore the potential therapeutic applications of this compound, as well as its potential use as a reagent in the synthesis of other compounds. Additionally, further research is needed to explore the potential mechanisms of action of this compound, and to identify any potential adverse effects. Finally, further research is needed to explore the potential applications of this compound in the fields of drug delivery and nanotechnology.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-18-7-9-19(10-8-18)17-23-20-11-13-22(14-12-20)25-16-15-24-21-5-3-2-4-6-21/h2-14,23H,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXZANZBQOJATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline](/img/structure/B1385483.png)
![4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385484.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline](/img/structure/B1385485.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385486.png)



![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(isopentyloxy)aniline](/img/structure/B1385493.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isobutoxyaniline](/img/structure/B1385498.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline](/img/structure/B1385499.png)
![3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline](/img/structure/B1385501.png)
![5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline](/img/structure/B1385502.png)
![3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline](/img/structure/B1385504.png)
![3-Chloro-N-[2-(2-ethoxyethoxy)benzyl]-4-methoxyaniline](/img/structure/B1385505.png)